(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
CAS No.: 109887-52-7
Cat. No.: VC20795773
Molecular Formula: C15H16FNO4
Molecular Weight: 293.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109887-52-7 |
|---|---|
| Molecular Formula | C15H16FNO4 |
| Molecular Weight | 293.29 g/mol |
| IUPAC Name | ethyl (3R,4S)-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate |
| Standard InChI | InChI=1S/C15H16FNO4/c1-3-21-15(20)13-11(8-12(18)17(2)14(13)19)9-4-6-10(16)7-5-9/h4-7,11,13H,3,8H2,1-2H3/t11-,13-/m1/s1 |
| Standard InChI Key | VLLPYAIUEKEIRQ-DGCLKSJQSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1[C@H](CC(=O)N(C1=O)C)C2=CC=C(C=C2)F |
| SMILES | CCOC(=O)C1C(CC(=O)N(C1=O)C)C2=CC=C(C=C2)F |
| Canonical SMILES | CCOC(=O)C1C(CC(=O)N(C1=O)C)C2=CC=C(C=C2)F |
Introduction
Structural Characteristics and Properties
Molecular Structure
(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate features a complex three-dimensional structure with specific stereochemical configurations at positions 3 and 4 of the piperidine ring . The core structure consists of a piperidine ring with two carbonyl groups (dioxo) at positions 2 and 6, making it a piperidine-2,6-dione derivative . At position 3, an ethyl carboxylate group is attached, while position 4 bears a 4-fluorophenyl substituent . Additionally, the nitrogen atom of the piperidine ring is methylated .
The stereochemistry of the compound is particularly important, with the 3R,4S configuration indicating specific three-dimensional arrangement of these substituents . This stereochemical specificity likely plays a crucial role in any biological activity or chemical reactivity the compound might possess.
Physical and Chemical Properties
Based on the available data, the key physical and chemical properties of (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate are summarized in the following table:
The compound has a moderate lipophilicity as indicated by its XLogP3-AA value of 1.5, suggesting a balance between hydrophilic and lipophilic properties . This characteristic is important for understanding how the molecule might interact with biological systems or behave in different solvents. The absence of hydrogen bond donors and the presence of 5 hydrogen bond acceptors provide insight into its potential for intermolecular interactions .
Stereochemistry and Conformational Analysis
The (3R,4S) designation in the compound's name indicates specific stereochemistry at positions 3 and 4 of the piperidine ring . This stereochemical configuration is crucial for the compound's three-dimensional structure and potentially for any biological activity it might possess. The 3D conformer data available in chemical databases provides insights into the preferred spatial arrangement of atoms in this molecule .
Identification and Nomenclature
Chemical Identifiers
The compound is represented by various chemical identifiers in databases and scientific literature, providing standardized ways to reference and search for this specific chemical entity:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 18637871 | |
| CAS Registry Number | 109887-52-7 | |
| InChI | InChI=1S/C15H16FNO4/c1-3-21-15(20)13-11(8-12(18)17(2)14(13)19)9-4-6-10(16)7-5-9/h4-7,11,13H,3,8H2,1-2H3/t11-,13-/m1/s1 | |
| InChIKey | VLLPYAIUEKEIRQ-DGCLKSJQSA-N | |
| SMILES | CCOC(=O)[C@@H]1C@HC2=CC=C(C=C2)F | |
| European Community (EC) Number | 600-930-2 | |
| DSSTox Substance ID | DTXSID60595341 | |
| MDL Number | MFCD07778430 |
These identifiers serve crucial roles in chemical information systems, allowing precise identification of this specific compound despite variations in naming conventions . The InChIKey, in particular, provides a fixed-length identifier that can be used for web searches and database indexing .
Alternative Names and Synonyms
Several synonyms and alternative names for (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate have been documented:
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Ethyl (3R,4S)-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
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trans-3-Ethoxycarbonyl-4-(4-flurophenyl)-N-methyl piperdine-2,6-dione
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(3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate
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TRANS-3-ETHOXY CARBONYL-4-(4-FLUOROPHENYL)-N-METHYL PIPERIDIN-2,6-DIONE
Structural Relationships and Related Compounds
Structural Analogs and Derivatives
According to the PubChem database, there are several compounds with structural relationships to (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate:
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Five compounds sharing the same connectivity (identical molecular framework but potentially different stereochemistry)
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Seven compounds sharing the same parent structure but with different connectivity patterns
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One entry listed as a mixture, component, or neutralized form of the compound
These related structures suggest a family of compounds with similar core frameworks but variations in substituents, stereochemistry, or connectivity . Such structural analogs often provide valuable structure-activity relationship data in research settings.
Position in Chemical Space
The compound belongs to the broader class of fluorinated organic compounds, which have gained significant attention in pharmaceutical and agricultural chemistry . Fluorine substitution is often employed in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.
The piperidine-2,6-dione core (glutarimide) present in this compound is found in several bioactive molecules, including some with pharmaceutical applications. The combination of this core with the fluorophenyl moiety and the specific stereochemistry may confer unique properties or activity profiles to this particular compound.
Regulatory Information and Documentation
The compound (3R,4S)-Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate appears in several regulatory and chemical documentation systems:
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It is registered in the European Chemicals Agency (ECHA) database, which suggests compliance with European chemical regulations .
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The compound has an assigned European Community (EC) Number (600-930-2), which is part of the European inventory of existing commercial chemical substances .
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It is included in the EPA DSSTox database (with identifier DTXSID60595341), a resource used for toxicological analysis and environmental assessment .
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The compound is listed in the Japan Chemical Substance Dictionary (Nikkaji) with the identifier J2.560.867D .
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